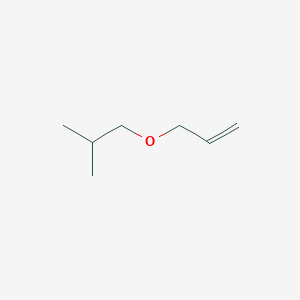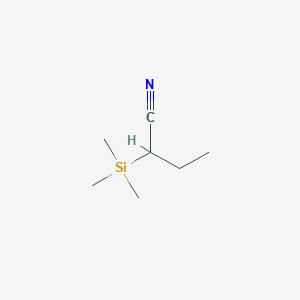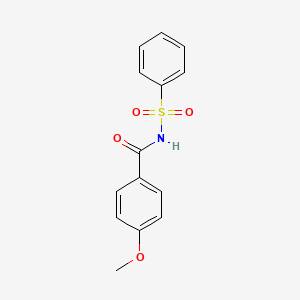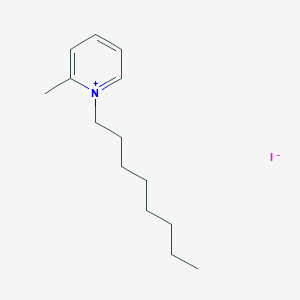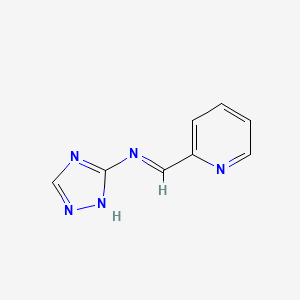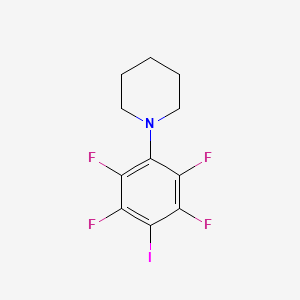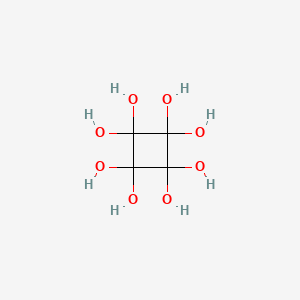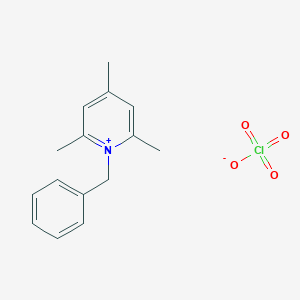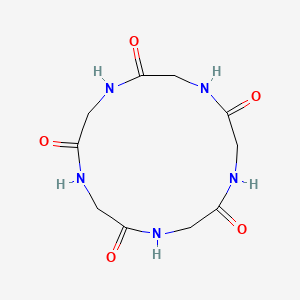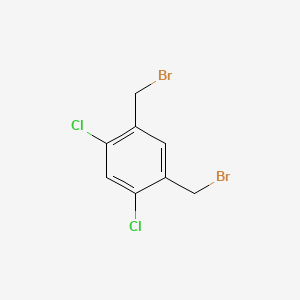
1,5-Bis(bromomethyl)-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two bromomethyl groups and two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.
化学反応の分析
Types of Reactions
1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
科学的研究の応用
1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.
類似化合物との比較
Similar Compounds
1,5-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(bromomethyl)benzene: Similar but with bromomethyl groups at different positions on the benzene ring.
1,4-Bis(bromomethyl)benzene: Another isomer with bromomethyl groups at the para positions.
Uniqueness
1,5-Bis(bromomethyl)-2,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
21903-54-8 |
|---|---|
分子式 |
C8H6Br2Cl2 |
分子量 |
332.84 g/mol |
IUPAC名 |
1,5-bis(bromomethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
InChIキー |
ATOWOBSQDHATBB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1CBr)Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)

